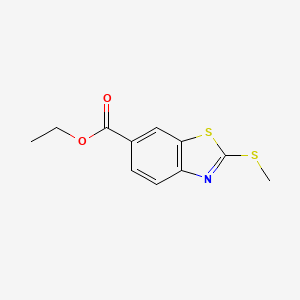![molecular formula C7H7BrN2O B6159019 7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine CAS No. 1446001-92-8](/img/new.no-structure.jpg)
7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine is a heterocyclic compound with a molecular formula of C7H7BrN2O. This compound is characterized by the presence of a bromine atom at the 7th position of the pyrido[3,4-b][1,4]oxazine ring system.
Preparation Methods
The synthesis of 7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chloro-3-nitropyridine and 2-hydroxyethyl acetate.
Reaction Conditions: The reaction is carried out in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 4 hours.
Intermediate Formation: This results in the formation of 2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl acetate.
Reduction and Cyclization: The intermediate is then reduced using zinc powder in acetic acid at 60°C, followed by cyclization to yield this compound.
Chemical Reactions Analysis
7-Bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include zinc powder for reduction and potassium carbonate for substitution reactions.
Scientific Research Applications
7-Bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
7-Bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine can be compared with other similar compounds:
7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: This compound has a similar structure but differs in the position of the bromine atom and the presence of a carbonyl group.
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: This compound has the bromine atom at the 6th position and lacks the double bond in the oxazine ring.
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine: This compound has the bromine atom at the 8th position, which affects its chemical reactivity and biological activity.
Properties
CAS No. |
1446001-92-8 |
|---|---|
Molecular Formula |
C7H7BrN2O |
Molecular Weight |
215 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



